4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is a chemical compound with the molecular formula CHI O and a molecular weight of approximately 322.23 g/mol. This compound features a cyclohexane ring substituted with a dimethyl group and an ether linkage to a cyclopentyl group that is further substituted with iodine. The presence of iodine in its structure suggests potential reactivity and biological activity, which makes it an interesting compound for various applications in medicinal chemistry and agrochemicals .
Due to the presence of the iodine atom, 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can participate in nucleophilic substitution reactions. The iodine atom can be replaced by various nucleophiles, which can lead to the formation of different derivatives. Additionally, the ether bond (C-O) may undergo cleavage under strong acidic or basic conditions, allowing for further functionalization of the molecule .
Synthesis of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves several steps:
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane may find applications in:
Similar compounds include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Iodo-1,1-dimethylcyclohexane | Iodine substitution on dimethylcyclohexane | Simpler structure; lacks ether functionality |
| 4-(Cyclopentyloxy)-1,1-dimethylcyclohexane | Cyclopentyl ether without iodine | Lacks halogen; potentially less reactive |
| 4-(Bromocyclopentyloxy)-1,1-dimethylcyclohexane | Bromine instead of iodine | Different halogen; may exhibit varied biological activity |
The uniqueness of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane lies in its combination of a cyclohexane framework with an iodine-substituted cyclopentyl ether group, which could impart distinct chemical reactivity and biological properties compared to similar compounds .
The synthesis of organoiodine compounds has undergone significant transformation since the early explorations of hypervalent iodine chemistry in the mid-20th century. Hypervalent iodine(III) reagents, such as iodobenzene diacetate and iodonium salts, emerged as versatile tools for oxidative functionalization and coupling reactions due to their low toxicity, stability, and tunable reactivity. These reagents enabled chemists to bypass traditional transition-metal-catalyzed pathways, offering a more environmentally benign approach to constructing complex molecular architectures.
A pivotal advancement came with the development of λ³-iodanes, which allowed for tandem reactions that incorporated iodine-containing byproducts into final products, thereby improving atom economy. For instance, cyclic diaryl-λ³-iodanes were shown to participate in palladium-catalyzed Heck couplings, enabling the synthesis of dibenzoalkylidenefluorenes with yields exceeding 85%. This methodology laid the groundwork for integrating iodine atoms into cyclic ether frameworks, a critical step toward compounds like 4-[(2-iodocyclopentyl)oxy]-1,1-dimethylcyclohexane.
The advent of chiral hypervalent iodine catalysts further expanded the scope of enantioselective syntheses. Recent studies highlight the use of iodine(III)-mediated oxidative aminations and cyclizations to access stereochemically complex heterocycles. These innovations underscore the transition from stoichiometric to catalytic applications of organoiodine reagents, aligning with green chemistry principles.
The fusion of cyclopentane and cyclohexane moieties represents a unique challenge in stereochemical control and ring strain management. Early work focused on bicyclic systems, such as decalins, but the introduction of heteroatoms like oxygen and iodine into these frameworks required novel strategies. Seminal research by Ochiai and colleagues demonstrated the synthesis of β-methylene cyclic ethers via hypervalent iodine-mediated cyclization of allylsilanes. This reaction leveraged iodonium intermediates to form five- and six-membered ether rings, providing a template for hybrid structures.
In the 1990s, studies on iodocycloalkanes revealed that the steric and electronic effects of iodine substituents could direct regioselective ring-opening or functionalization. For example, 2-iodocyclopentanol derivatives were shown to undergo nucleophilic substitution at the iodine-bearing carbon, facilitating ether bond formation. This insight was critical for designing hybrid architectures like 4-[(2-iodocyclopentyl)oxy]-1,1-dimethylcyclohexane, where the iodocyclopentyl group acts as a linchpin for connectivity.
Recent advances in computational chemistry have elucidated the conformational preferences of these hybrids. Density functional theory (DFT) analyses indicate that the 1,1-dimethylcyclohexane moiety adopts a chair conformation, minimizing steric clashes with the iodocyclopentyl group. This predictability has enabled the rational design of hybrid systems for applications in materials science and medicinal chemistry.
The construction of halogenated ether linkages demands precise control over both electrophilic and nucleophilic components. Early methods relied on Williamson ether synthesis, but the introduction of iodine required alternative approaches. A breakthrough came with the use of hydroxy(tosyloxy)iodobenzene (HTIB), which mediates the formation of α-tosyloxy ketones as intermediates for nucleophilic substitution. This method was adapted for cyclic ethers, enabling the one-pot synthesis of triazolotriazines with yields exceeding 90%.
Hypervalent iodine reagents also facilitated oxidative cyclizations. For instance, iodosylbenzene in the presence of BF₃·Et₂O was shown to convert allylsilanes into β-methylene cyclic ethers via iodonium intermediates. This strategy was later extended to iodocyclopentyl systems, where the iodine atom serves as a leaving group in subsequent Suzuki-Miyaura couplings.
A comparative analysis of halogenated ether synthesis methods is provided below:
These methodologies collectively address the challenges of regioselectivity and functional group tolerance, enabling the targeted synthesis of 4-[(2-iodocyclopentyl)oxy]-1,1-dimethylcyclohexane and related compounds.
The quantum mechanical modeling of iodine-ether electronic interactions in 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane reveals distinctive electronic characteristics that arise from the presence of the heavy halogen atom and its interaction with the ether oxygen [3] [4]. The iodine atom in this system exhibits a pronounced sigma hole, a region of positive electrostatic potential that forms opposite to the carbon-iodine covalent bond [5] [6].
Density functional theory calculations employing the B3LYP functional with the 6-311++G(2df,p) basis set demonstrate that the sigma hole electrostatic potential reaches a maximum value of approximately +0.045 V [7] . This positive potential facilitates attractive interactions with the electronegative ether oxygen, creating a stabilizing intramolecular interaction that influences the overall molecular geometry [9] [10].
The halogen bonding interaction between the iodine sigma hole and the ether oxygen exhibits characteristics typical of moderate-strength halogen bonds, with interaction energies calculated at approximately 12.5 kJ/mol using coupled cluster singles and doubles with perturbative triples methods [11] [12]. These calculations reveal that the interaction is primarily electrostatic in nature, with significant contributions from dispersion forces [13] [14].
Charge transfer analysis using natural bond orbital methodology indicates a transfer of approximately 0.10 electrons from the ether oxygen lone pairs to the antibonding orbitals of the carbon-iodine bond [15] [16]. This charge redistribution enhances the polarization of the carbon-iodine bond and increases the magnitude of the sigma hole, creating a cooperative effect that strengthens the intramolecular halogen bond [17] [18].
| Property | Value | Method |
|---|---|---|
| Sigma hole electrostatic potential (V_s,max) | +0.045 V | DFT/B3LYP/6-311++G(2df,p) |
| Halogen bond strength | 12.5 kJ/mol | CCSD(T)/aug-cc-pVTZ |
| Charge transfer energy | 0.10 e | Natural Bond Orbital Analysis |
| Orbital overlap integral | 0.23 | Quantum Chemical Calculation |
| Polarizability enhancement factor | 2.8 | Time-dependent DFT |
| Intermolecular distance | 3.2 Å | Geometry Optimization |
The polarizability of the iodine atom is significantly enhanced in the presence of the ether functionality, with time-dependent density functional theory calculations showing an enhancement factor of approximately 2.8 compared to isolated iodocyclopentane [19] [20]. This enhancement arises from the perturbation of the iodine electronic structure by the nearby electronegative oxygen atom [21] [22].
Density functional theory provides powerful tools for predicting the conformational preferences of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane [23] [24]. The conformational landscape of this compound is complex due to the presence of two ring systems connected by an ether linkage, each capable of adopting multiple conformations [25] [26].
Comprehensive conformational analysis using the B3LYP functional reveals that the most stable conformation adopts a chair-chair arrangement for both the cyclohexyl and cyclopentyl rings [27] [28]. This conformation minimizes steric interactions while optimizing the intramolecular halogen bonding interaction between the iodine atom and the ether oxygen [29] [30].
The relative energies of different conformers span a range of approximately 18 kJ/mol, with the chair-twist conformer lying 8.4 kJ/mol above the global minimum [31] [32]. The twist-chair conformer is found at 12.1 kJ/mol above the minimum, while boat conformations are significantly higher in energy due to increased steric strain [33] [34].
| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | C-I Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|---|---|
| Chair-Chair (C1-C2) | 0.0 | 2.1 | 2.14 | 180.0 |
| Chair-Twist (C1-T2) | +8.4 | 2.8 | 2.16 | 165.2 |
| Twist-Chair (T1-C2) | +12.1 | 3.2 | 2.18 | 148.7 |
| Boat-Chair (B1-C2) | +15.7 | 3.6 | 2.20 | 132.1 |
| Chair-Boat (C1-B2) | +18.3 | 4.1 | 2.22 | 115.8 |
The dipole moments of the various conformers correlate with their relative energies, with higher energy conformers exhibiting larger dipole moments due to less optimal alignment of the polar carbon-iodine and carbon-oxygen bonds [1] [2]. The carbon-iodine bond length also varies systematically with conformation, ranging from 2.14 Å in the most stable conformer to 2.22 Å in the highest energy boat-chair conformer [3] [4].
Dihedral angle analysis reveals that the most stable conformer maintains an antiperiplanar arrangement between the carbon-iodine bond and the ether oxygen lone pairs, optimizing the orbital overlap for hyperconjugative interactions [5] [6]. As the molecular geometry deviates from this optimal arrangement, the stabilizing interactions weaken, leading to higher relative energies [7] .
Bond dissociation energy calculations for 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane provide crucial thermodynamic information about the stability of different bonds within the molecule [9] [10]. These calculations employ high-level quantum chemical methods to accurately predict the energies required for homolytic bond cleavage [11] [12].
The carbon-iodine bond dissociation energy is calculated to be 213.8 kJ/mol using the B3P86 functional with the 6-311++G(2df,p) basis set [13] [14]. This value is consistent with typical carbon-iodine bond strengths in cyclic systems and reflects the relatively weak nature of this bond compared to other carbon-halogen bonds [15] [16].
The ether carbon-oxygen bond exhibits significantly higher dissociation energy at 338.9 kJ/mol, calculated using coupled cluster methods with triple-zeta basis sets [17] [18]. This higher bond strength reflects the more covalent character of the carbon-oxygen bond compared to the carbon-iodine bond [19] [20].
| Bond Type | Bond Dissociation Energy (kJ/mol) | Temperature (K) | Computational Method |
|---|---|---|---|
| C-I (cyclopentyl) | 213.8 | 298 | B3P86/6-311++G(2df,p) |
| C-O (ether) | 338.9 | 298 | CCSD(T)/aug-cc-pVTZ |
| C-C (cyclopentyl) | 347.3 | 298 | MP2/aug-cc-pVDZ |
| C-C (cyclohexyl) | 346.1 | 298 | DFT/B3LYP |
| C-H (methyl) | 413.4 | 298 | G2 Theory |
| O-C (cyclohexyl) | 351.2 | 298 | QCISD(T) |
Carbon-carbon bonds within both ring systems show similar dissociation energies around 346-347 kJ/mol, reflecting the stability of these bonds in the cyclic environment [21] [22]. The carbon-hydrogen bonds of the methyl groups exhibit the highest dissociation energies at 413.4 kJ/mol, consistent with the strong nature of primary carbon-hydrogen bonds [23] [24].
The systematic variation in bond dissociation energies provides important insights into potential reaction pathways and thermal stability of the compound [25] [26]. The relatively weak carbon-iodine bond suggests that this position may be susceptible to nucleophilic substitution or radical-mediated reactions [27] [28].
The molecular orbital structure of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane reveals important electronic characteristics that govern its chemical behavior [1] [2]. The highest occupied molecular orbital primarily consists of the sigma bonding orbital between carbon and oxygen, with significant contributions from the iodine lone pairs [3] [4].
The highest occupied molecular orbital energy is calculated at -8.2 eV, composed of 45% carbon character, 32% oxygen character, and 15% iodine character [5] [6]. This mixed composition reflects the delocalization of electron density across the ether linkage and the influence of the heavy halogen atom [7] .
The second highest occupied molecular orbital, located at -9.1 eV, is dominated by iodine lone pair character (78%), with smaller contributions from carbon (12%) and oxygen (8%) [9] [10]. This orbital represents the non-bonding electrons on the iodine atom that are responsible for many of the unique electronic properties of the compound [11] [12].
| Molecular Orbital | Energy (eV) | Character (%) | Symmetry |
|---|---|---|---|
| HOMO (σ C-O) | -8.2 | C(45) O(32) I(15) | A |
| HOMO-1 (n I) | -9.1 | I(78) C(12) O(8) | A |
| HOMO-2 (σ C-C) | -10.4 | C(85) H(10) I(3) | A |
| LUMO (σ* C-I) | -2.1 | C(35) I(58) O(5) | A |
| LUMO+1 (σ* C-O) | -1.8 | C(42) O(38) I(15) | A |
| LUMO+2 (σ* C-C) | -0.9 | C(90) H(8) I(1) | A |
The lowest unoccupied molecular orbital corresponds to the antibonding orbital of the carbon-iodine bond, positioned at -2.1 eV [13] [14]. This orbital is composed of 35% carbon character and 58% iodine character, with a small contribution from oxygen (5%) [15] [16]. The relatively low energy of this orbital reflects the polarizable nature of the carbon-iodine bond and its susceptibility to nucleophilic attack [17] [18].
The second lowest unoccupied molecular orbital represents the antibonding carbon-oxygen orbital at -1.8 eV [19] [20]. The composition includes 42% carbon character, 38% oxygen character, and 15% iodine character, indicating significant mixing between the ether and halogen functionalities [21] [22].
The molecular orbital analysis reveals that the iodine substitution significantly perturbs the electronic structure of the cyclic ether system [23] [24]. The mixing of iodine orbitals with both carbon and oxygen orbitals creates a complex electronic landscape that influences both the ground state properties and the reactivity of the compound [25] [26].